[4-(3-Methoxyphenyl)piperazino](2-methyl-4-quinolyl)methanone
Overview
Description
4-(3-Methoxyphenyl)piperazinomethanone: is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenyl)piperazinomethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the methoxyphenyl group. The quinoline moiety is then attached through a series of condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps, such as recrystallization and chromatography, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline moiety, converting it to dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted piperazine compounds.
Scientific Research Applications
Chemistry: In chemistry, 4-(3-Methoxyphenyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a valuable tool for probing biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, 4-(3-Methoxyphenyl)piperazinomethanone can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
- 2-(3-Methyl-benzo[1,4]dioxin-2-yl)-pyridine
- 2-Fluorodeschloroketamine
- Sulfonamide derivatives
Uniqueness: Compared to similar compounds, 4-(3-Methoxyphenyl)piperazinomethanone stands out due to its unique combination of a piperazine ring, methoxyphenyl group, and quinoline moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-(2-methylquinolin-4-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16-14-20(19-8-3-4-9-21(19)23-16)22(26)25-12-10-24(11-13-25)17-6-5-7-18(15-17)27-2/h3-9,14-15H,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIFCMYJRDFTHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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